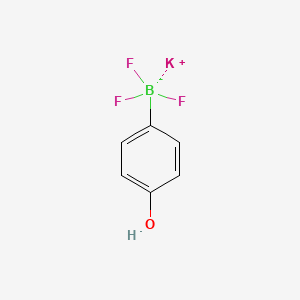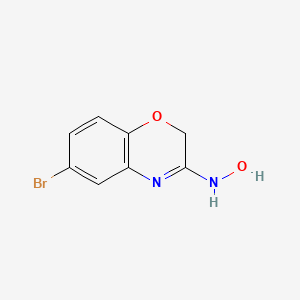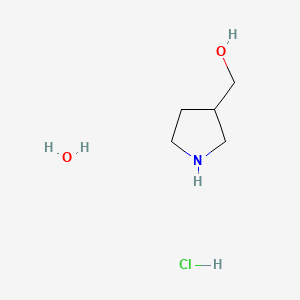
tert-Butyl (4-bromocyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl (4-bromocyclohexyl)carbamate” is a chemical compound with the molecular formula C11H20BrNO2 . It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group and the hydrogen of the amino group is replaced by a 4-bromocyclohexyl group .
Synthesis Analysis
The synthesis of carbamates like “tert-Butyl (4-bromocyclohexyl)carbamate” can be achieved through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of “tert-Butyl (4-bromocyclohexyl)carbamate” consists of a carbamate group (OC(O)NH) attached to a tert-butyl group and a 4-bromocyclohexyl group . The InChI code for this compound is 1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl (4-bromocyclohexyl)carbamate” is 278.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are both 277.06774 g/mol . It has a topological polar surface area of 38.3 Ų .科学的研究の応用
Molecular Structure and Vibrational Spectra Analysis
A study by Arslan and Demircan (2007) utilized Hartree-Fock and density functional theory calculations to investigate the molecular structure, conformational stability, and vibrational frequencies of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate. This research provides foundational knowledge on the compound's physical and chemical properties, which is critical for its application in synthetic chemistry and material science. The study found that B3LYP calculations offer a superior approach for analyzing molecular problems related to this compound, demonstrating its significance in theoretical and computational chemistry (H. Arslan & A. Demircan, 2007).
Synthesis of Carbocyclic Analogues
Another pivotal application involves the synthesis of carbocyclic analogues of protected β-d-2-deoxyribosylamine, where tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as an essential intermediate. The research by Ober et al. (2004) underscores the compound's utility in the enantioselective synthesis of these analogues, highlighting its role in developing nucleotide analogues and potentially therapeutic agents (M. Ober, M. Marsch, K. Harms, & T. Carell, 2004).
Advanced Synthetic Methods
The compound's application extends to advanced synthetic methods, such as the mild and efficient one-pot Curtius rearrangement described by Lebel and Leogane (2005). This method allows for the synthesis of tert-butyl carbamate from carboxylic acids under conditions that are compatible with a variety of substrates. Such synthetic versatility is crucial for the production of protected amino acids and other significant organic compounds (H. Lebel & Olivier Leogane, 2005).
Material Science and Nanotechnology
In material science and nanotechnology, the compound's derivatives have been explored for their potential in creating strong blue emissive nanofibers, as studied by Sun et al. (2015). These nanofibers, constructed from benzothiazole modified tert-butyl carbazole derivatives, exhibit significant properties for detecting volatile acid vapors. This application demonstrates the compound's potential in developing advanced materials for sensors and optoelectronic devices (Jiabao Sun et al., 2015).
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-(4-bromocyclohexyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQIIDPCBBHRKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

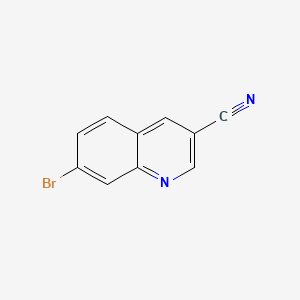
![7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B592061.png)
![7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine](/img/structure/B592062.png)

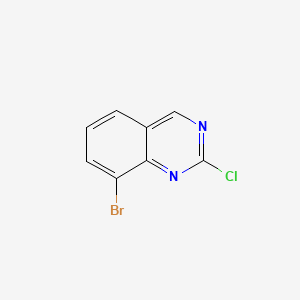
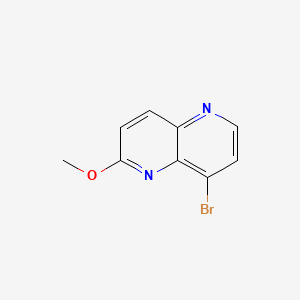

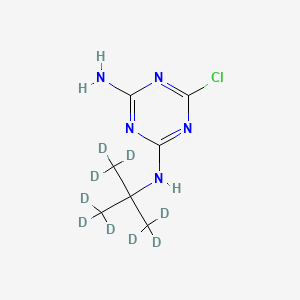
![potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B592070.png)
